molecular formula C27H27N3O B11407179 1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11407179
M. Wt: 409.5 g/mol
InChI Key: KIVCWIDTSWWVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines elements of benzimidazole, pyrrolidinone, and phenylethyl groups

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:

    Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Pyrrolidinone Ring: The benzimidazole core is then reacted with a suitable pyrrolidinone derivative, often through a nucleophilic substitution reaction.

    Attachment of Phenylethyl and Ethylphenyl Groups:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, often using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-ethylphenyl)-1-phenylethane: This compound shares the ethylphenyl group but lacks the benzimidazole and pyrrolidinone components.

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole have similar core structures but different substituents.

    Pyrrolidinone Derivatives: Compounds such as N-phenylpyrrolidinone share the pyrrolidinone ring but have different substituents.

The uniqueness of this compound lies in its combination of these structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-2-21-12-6-8-14-24(21)30-19-22(18-26(30)31)27-28-23-13-7-9-15-25(23)29(27)17-16-20-10-4-3-5-11-20/h3-15,22H,2,16-19H2,1H3

InChI Key

KIVCWIDTSWWVPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.